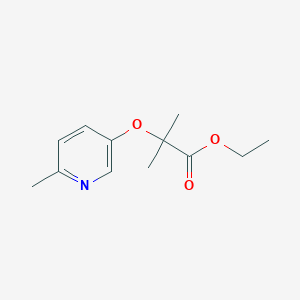![molecular formula C6H11NO B1322022 2-Azabicyclo[2.2.1]heptan-6-ol CAS No. 37723-38-9](/img/structure/B1322022.png)
2-Azabicyclo[2.2.1]heptan-6-ol
Descripción general
Descripción
2-Azabicyclo[2.2.1]heptan-6-ol, commonly known as 2-azabicycloheptane, is an organic compound with a molecular formula of C7H14O. It is a bicyclic compound with a ring structure consisting of two fused six-membered rings. 2-azabicycloheptane is a colorless liquid at room temperature and has a characteristic odor. It is used in a variety of applications, including as a solvent in organic synthesis, as a fuel additive, and as an intermediate in the production of pharmaceuticals.
Aplicaciones Científicas De Investigación
Synthesis of Nucleoside Analogues
2-Azabicyclo[2.2.1]heptan-6-ol has been employed as a versatile intermediate in the synthesis of various nucleosides, including cyclopentyl carbocyclic 2-deoxy-, 3-deoxy-, and ara- ribonucleoside analogues. This demonstrates its utility in the efficient synthesis of complex organic molecules like carbocyclic thymidine (Dominguez & Cullis, 1999).
Synthesis and Conversion Processes
The compound is instrumental in the synthesis of 6-substituted 2-azabicyclo[2.2.1]heptanes, offering a facile route through novel tricyclic systems. This process includes oxidation and reaction steps to produce bicyclic systems, demonstrating the compound's importance in creating new chemical structures (Portoghese & Sepp, 1973).
Stereochemical Studies
This compound is central to the stereochemical investigation of related compounds. Studies have achieved the synthesis of both exo and endo stereoisomers of related azabicyclo compounds, contributing significantly to the understanding of their stereochemistry (Ramanaiah et al., 1999).
Applications in Alcohol Oxidation
Research shows that derivatives of this compound, such as 7-azabicyclo[2.2.1]heptan-7-ol, can catalyze the oxidation of secondary alcohols to ketones, using molecular oxygen and copper cocatalysts. This highlights its potential application in oxidation reactions at room temperature (Toda et al., 2023).
Microbiological Oxygenation
The compound has also found applications in microbiological oxygenation processes. Studies involving fungi like Beauveria bassiana and Rhizopus nigricans have demonstrated the oxygenation of N-substituted bridgehead azabicycloalkanes, including derivatives of this compound. This research contributes to the understanding of microbial transformations in organic chemistry (Davis et al., 1997).
Direcciones Futuras
The future directions for research on 2-Azabicyclo[2.2.1]heptan-6-ol and related compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes used in their synthesis could be further optimized or expanded to include a wider range of substrates . Additionally, the potential biological activities of these compounds, such as their muscarinic agonist activity, could be further investigated .
Propiedades
IUPAC Name |
2-azabicyclo[2.2.1]heptan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-6-2-4-1-5(6)7-3-4/h4-8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBJWMXFVGCAGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1NC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B1321941.png)











![8-Oxabicyclo[3.2.1]octan-3-amine](/img/structure/B1321964.png)
![8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B1321966.png)